molecular formula C18H17NO8 B600687 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- CAS No. 136565-96-3

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-

Cat. No. B600687
M. Wt: 375.33
InChI Key:
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Description

Synthesis Analysis

A novel, simple, and versatile synthetic approach has been developed for efficient aerobic oxidative cross-cyclocondensations of equimolar 2-aminophenols and 2-hydroxylphenols to afford various 2-hydroxy-phenoxazin-3-ones . This approach utilizes natural renewable low-toxic gallic acid as an organocatalyst .


Molecular Structure Analysis

The molecular formula of “3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-” is C18H17NO8. The molecular weight is 375.33. More detailed structural information may be available in specialized chemical databases .


Physical And Chemical Properties Analysis

“3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-” is a redox indicator and changes from bluish violet through pink to colorless upon reduction . It is also used as a pH indicator for Ph 3.5 to 6.5 wherein it changes from orange to bluish violet .

Safety And Hazards

The safety data sheet for a related compound, resazurin sodium salt, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZFZMEBOATFS-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250537
Record name 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-

CAS RN

136565-96-3
Record name 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136565-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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